4-Ethoxy-3-fluorophenylboronic acid

Overview

Description

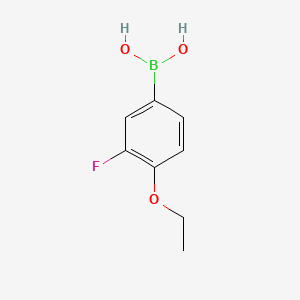

4-Ethoxy-3-fluorophenylboronic acid, also known as 4-Ethoxy-3-fluorobenzeneboronic acid, is a chemical compound with the linear formula C2H5OC6H3(F)B(OH)2 . It has a molecular weight of 183.97 . This compound is typically in solid form .

Synthesis Analysis

The synthesis of 4-Ethoxy-3-fluorophenylboronic acid can be achieved by treating commercially available 4-fluorophenylboronic acid with EtI/K2CO3 in acetone at reflux for 12 hours . This compound can also be used in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-fluorophenylboronic acid is represented by the SMILES stringCCOc1ccc(cc1F)B(O)O . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Physical And Chemical Properties Analysis

4-Ethoxy-3-fluorophenylboronic acid has a molar refractivity of 44.4±0.4 cm3, a polar surface area of 50 Å2, and a polarizability of 17.6±0.5 10-24 cm3 . It also has an ACD/LogP of 2.04, indicating its lipophilicity .Scientific Research Applications

Supramolecular Assemblies Design and Synthesis : Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been utilized in the formation of supramolecular assemblies. These assemblies are achieved through hydrogen bonding between hetero N-atoms and –B(OH)2 groups. Such structures could have implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Noninvasive Glucose Monitoring : Derivatives like 4-amino-3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid have been investigated for their potential in noninvasive glucose monitoring. Specifically, they have been used in photonic crystal glucose-sensing materials aimed at monitoring glucose in tear fluid, offering a less invasive method for diabetes management (Alexeev et al., 2004).

Study of Fluorescence Quenching Mechanisms : The fluorescence quenching of similar compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been explored. These studies provide insights into the static quenching mechanisms and the interaction of these compounds with other molecules, which is valuable in the development of optical sensors and molecular probes (Geethanjali, Nagaraja, & Melavanki, 2015).

Adsorption Mechanism Studies : The influence of substituent type and position on the adsorption mechanism of phenylboronic acids, including fluoro and formyl analogues, has been studied using spectroscopic methods. These findings are significant in understanding the interaction of these molecules with surfaces, which is critical in surface chemistry and material science applications (Piergies et al., 2013).

Glucose-Sensitive Materials for Insulin Delivery : Derivatives like 4-fluorophenylboronic acid have been employed in the development of glucose-responsive materials. These materials can dynamically form reversible chemical bonds with sugars, making them potential candidates for controlling insulin delivery in response to glucose levels (Luo et al., 2020).

Catalysis in Organic Synthesis : Phenylboronic acids, including fluorophenylboronic acid derivatives, have been used in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products (Lee, Schmink, & Berritt, 2020).

Safety and Hazards

properties

IUPAC Name |

(4-ethoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONJMULNQBNBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382320 | |

| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluorophenylboronic acid | |

CAS RN |

279263-10-4 | |

| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

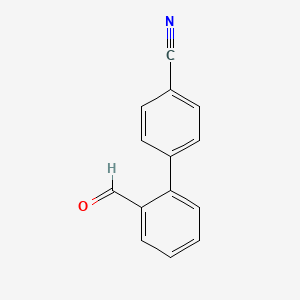

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)